Cas no 1239463-24-1 (5-(trifluoromethyl)-2(1h)-quinolinone)

5-(trifluoromethyl)-2(1h)-quinolinone 化学的及び物理的性質
名前と識別子
-
- 5-(trifluoromethyl)-2(1h)-quinolinone
- 5-(Trifluoromethyl)pyridine-2-sulfonamide
- ZINC19735881
- CTK5H7430
- 5-(Trifluoromethyl)nicotinonitrile
- SureCN2749165
- 5-(trifluoromethyl)quinolin-2(1H)-one
- SBB088575
- MAY00107
- ACMC-20am7n
- 5-(Trifluoromethyl)pyridine-2-sulfonamide; ZINC19735881; CTK5H7430; 5-(Trifluoromethyl)nicotinonitrile; SureCN2749165; 5-(trifluoromethyl)quinolin-2(1H)-one; 5-(trifluoromethyl)nicotinonitrile; SBB088575; MAY00107; ACMC-20am7n;
- 1239463-24-1
- SCHEMBL3787127
- DB-139261
-
- インチ: InChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-6(7)4-5-9(15)14-8/h1-5H,(H,14,15)
- InChIKey: MFIMTUQVJWAKAV-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C2C=CC(=O)NC2=C1)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 213.04014830g/mol
- どういたいしつりょう: 213.04014830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 29.1Ų
5-(trifluoromethyl)-2(1h)-quinolinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189000042-1g |
2-Hydroxy-5-(trifluoromethyl)quinoline |
1239463-24-1 | 98% | 1g |
$1847.75 | 2023-09-03 | |
Alichem | A189000042-500mg |
2-Hydroxy-5-(trifluoromethyl)quinoline |
1239463-24-1 | 98% | 500mg |
$1117.22 | 2023-09-03 | |
Alichem | A189000042-250mg |
2-Hydroxy-5-(trifluoromethyl)quinoline |
1239463-24-1 | 98% | 250mg |
$775.22 | 2023-09-03 |
5-(trifluoromethyl)-2(1h)-quinolinone 関連文献
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1. Book reviews
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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4. Book reviews
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
5-(trifluoromethyl)-2(1h)-quinolinoneに関する追加情報
Comprehensive Overview of 5-(Trifluoromethyl)-2(1H)-quinolinone (CAS No. 1239463-24-1): Properties, Applications, and Industry Insights
5-(Trifluoromethyl)-2(1H)-quinolinone (CAS No. 1239463-24-1) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of the trifluoromethyl group (-CF3) enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery. This compound belongs to the quinolinone family, a class of nitrogen-containing heterocycles known for their broad biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, the demand for fluorinated compounds like 5-(trifluoromethyl)-2(1H)-quinolinone has surged, driven by their applications in medicinal chemistry and material science. Researchers are particularly interested in its potential as a building block for designing novel small-molecule inhibitors, especially in oncology and CNS disorders. The compound’s CAS No. 1239463-24-1 is frequently searched in academic databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies.
From a synthetic perspective, 5-(trifluoromethyl)-2(1H)-quinolinone is often synthesized via cyclization reactions involving trifluoromethylated precursors. Its crystalline form and solubility profile are critical for formulation development, a topic frequently queried in pharmaceutical forums. The compound’s molecular weight (217.15 g/mol) and logP value (~2.1) further underscore its drug-like properties, aligning with Lipinski’s Rule of Five.
Beyond pharmaceuticals, 5-(trifluoromethyl)-2(1H)-quinolinone finds niche applications in agrochemicals, where its herbicidal and fungicidal activities are explored. The trifluoromethyl group’s electron-withdrawing nature improves target binding affinity, a feature highlighted in patent literature. Environmental concerns about fluorinated pollutants have also spurred research into its biodegradation pathways, a trending topic in green chemistry.
Analytical characterization of CAS No. 1239463-24-1 typically involves HPLC, NMR, and mass spectrometry, with purity thresholds (>98%) being a common search query among procurement specialists. Regulatory compliance, such as REACH and FDA guidelines, is another hot topic, as industries prioritize sustainable synthesis methods. Notably, the compound’s thermal stability and storage conditions are frequently discussed in technical datasheets.
In conclusion, 5-(trifluoromethyl)-2(1H)-quinolinone (CAS No. 1239463-24-1) exemplifies the intersection of innovation and practical utility in modern chemistry. Its versatility across life sciences and material engineering ensures sustained interest, while advancements in catalytic fluorination promise cost-effective production. For researchers, staying updated on its patent landscape and toxicological data remains essential to unlocking its full potential.
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